molecular formula C16H16FN3O3S B2771173 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 954687-83-3

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2771173
CAS No.: 954687-83-3
M. Wt: 349.38
InChI Key: BWJKDVSPSTYPLJ-UHFFFAOYSA-N
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Description

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the oxazolidinone ring, followed by the introduction of the fluorophenyl group and the thiophen-2-ylmethyl group. Common reagents used in these steps include fluorobenzene derivatives, thiophene derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxazolidinone derivatives, fluorophenyl compounds, and thiophene-containing molecules. Examples include:

  • 3-(4-Fluorophenyl)-2-oxooxazolidine
  • Thiophen-2-ylmethylamine
  • Urea derivatives with similar structures

Uniqueness

The uniqueness of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-11-3-5-12(6-4-11)20-10-13(23-16(20)22)8-18-15(21)19-9-14-2-1-7-24-14/h1-7,13H,8-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJKDVSPSTYPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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